Sudan Orange G-d5

Description

Background and Significance of Sudan Orange G in Research Contexts

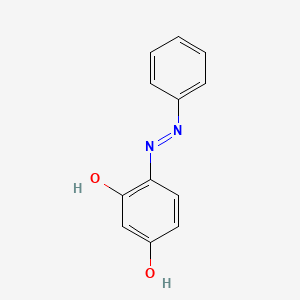

Sudan Orange G, systematically named 4-(phenylazo)resorcinol, is an organic compound characterized by the presence of an azo group (-N=N-) connecting two aromatic rings. jetir.org This chromophore is responsible for its distinct orange-yellow color. jetir.org As a member of the Sudan family of dyes, it is classified as a lysochrome, meaning it is a fat-soluble dye. researchgate.net This property is fundamental to many of its research applications.

The significance of Sudan Orange G in research is multifaceted. In the industrial sector, it has been investigated for its utility in coloring plastics, oils, waxes, and solvents. wikipedia.orgchemimpex.com Within the realm of analytical chemistry, its ability to form stable complexes with metal ions has made it a subject of study for colorimetric detection methods. chemimpex.com Furthermore, its most prominent role in academic research lies in the field of biological staining, where its lipophilic nature is exploited to visualize lipids and triglycerides in biological specimens. dawnscientific.comwikipedia.org Research also extends to environmental science, with studies focusing on its degradation and potential toxicological impact. chemimpex.com

Historical Perspective of Sudan Orange G Research and Development

The development of Sudan Orange G is intrinsically linked to the broader history of synthetic azo dyes. The journey of synthetic dyes began in 1856 with William Henry Perkin's accidental synthesis of mauveine. researchpublish.com This discovery catalyzed a wave of chemical innovation, and in 1858, Peter Griess discovered the diazotization reaction, a critical process for creating azo compounds. theplantlady.netbritannica.com This paved the way for the synthesis of a vast array of azo dyes, which now constitute a significant portion of all commercial dyes. researchpublish.com

Scope and Objectives of the Research Outline on Sudan Orange G

The scope of this article is to provide a focused and scientifically accurate overview of Sudan Orange G based on existing academic research. The primary objectives are:

To detail the background and significance of Sudan Orange G in various research disciplines.

To provide a historical context for its development within the field of synthetic dyes.

To present detailed research findings related to its applications and properties, particularly in the areas of biological staining and environmental degradation.

This article will adhere strictly to the outlined topics, presenting factual information derived from scientific literature.

Detailed Research Findings

Research into Sudan Orange G has spanned various scientific disciplines, yielding significant findings regarding its application and behavior. Key areas of investigation include its use as a biological stain and its environmental fate through degradation processes.

Biological Staining Applications

Sudan Orange G is widely utilized as a lysochrome for the histological staining of lipids. dawnscientific.com Its mechanism of action is based on its preferential solubility in fats over the dye solvent. wikipedia.org When a solution of Sudan Orange G is applied to a tissue section, the dye partitions into the lipid droplets, rendering them visible under a microscope.

Key Findings in Biological Staining:

Lipid and Triglyceride Visualization: Research has consistently demonstrated the efficacy of Sudan Orange G in staining triglycerides in frozen tissue sections. dawnscientific.comcarlroth.com This makes it a valuable tool in studies related to lipid metabolism and storage.

Comparison with other Lysochromes: Studies comparing various Sudan dyes have shown that while they all stain lipids, there can be differences in intensity and hue. Sudan Orange G provides a distinct orange-yellow coloration. Comparative studies with other lysochromes like Oil Red O and Sudan Black B are common in histology to achieve differential staining of various lipid components. nih.gov

Methodology: Staining protocols typically involve the use of a saturated solution of Sudan Orange G in a solvent such as 70% ethanol (B145695). fit.edu The choice of solvent is critical to ensure the dye remains in solution until it can partition into the tissue lipids.

Environmental Degradation Studies

The environmental persistence and potential toxicity of synthetic dyes like Sudan Orange G have prompted extensive research into their degradation. Both enzymatic and chemical degradation pathways have been explored.

Enzymatic Degradation:

One of the most studied areas is the bioremediation of Sudan Orange G using various microorganisms and their enzymes. Laccase enzymes, in particular, have shown significant potential in degrading this dye.

A study utilizing a recombinant bacterial CotA-laccase from Bacillus subtilis demonstrated the ability to decolorize more than 98% of Sudan Orange G within 7 hours at 37°C and an optimal pH of 8. The biotransformation was found to proceed over a broad temperature range (30-80°C). sigmaaldrich.com

Research has shown that the enzymatic treatment of Sudan Orange G can significantly reduce its toxicity. For instance, the enzymatic bioremediation process using CotA-laccase was found to reduce the toxicity of Sudan Orange G by three-fold in a bioassay based on the growth inhibition of Saccharomyces cerevisiae. dawnscientific.com

Chemical Degradation:

Advanced oxidation processes (AOPs) are another area of active research for the degradation of Sudan Orange G and other azo dyes.

Photocatalytic degradation using semiconductors like titanium dioxide (TiO2) under UV light has been investigated. Studies on the related dye Orange G have shown that this process can effectively break down the dye molecule. The degradation mechanism involves the generation of highly reactive hydroxyl radicals that attack the chromophore.

| Research Area | Methodology | Key Findings | Quantitative Data |

|---|---|---|---|

| Biological Staining | Histological staining of frozen tissue sections | Effective for visualizing lipids and triglycerides. | - |

| Enzymatic Degradation | Biotransformation using CotA-laccase from Bacillus subtilis | High decolorization efficiency and reduction in toxicity. | >98% decolorization in 7 hours at 37°C and pH 8. sigmaaldrich.com |

| Toxicity Reduction | Bioassay with Saccharomyces cerevisiae | Enzymatic treatment reduces the inhibitory effects of the dye on yeast growth. | 3-fold reduction in toxicity. dawnscientific.com |

| Metabolite Identification | High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) | Degradation proceeds through the formation of various oligomeric and polymeric products. | - |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-phenyldiazenylbenzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c15-10-6-7-11(12(16)8-10)14-13-9-4-2-1-3-5-9/h1-8,15-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPTKLSBRRJFNHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9062146 | |

| Record name | C.I. Solvent Orange 1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2051-85-6 | |

| Record name | 2,4-Dihydroxyazobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2051-85-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | CI 11920 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002051856 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sudan Orange G | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7949 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Benzenediol, 4-(2-phenyldiazenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Solvent Orange 1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(phenylazo)resorcinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.484 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SOLVENT ORANGE 1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JR7B69ZW9B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of Sudan Orange G

Advanced Synthetic Routes for Sudan Orange G

The conventional synthesis of Sudan Orange G primarily relies on a two-step diazotization and coupling reaction. This established method, rooted in early 20th-century dye chemistry, remains widely used industrially due to its cost-effectiveness and scalability.

Recent advancements in synthetic methodologies have explored alternative routes, including photochemical methods utilizing triazabutadiene derivatives. These innovative approaches aim for more controlled synthesis, potentially minimizing byproduct formation.

Novel Catalytic Approaches in Sudan Orange G Synthesis

While the traditional synthesis involves stoichiometric reagents, research into catalytic approaches for azo dye synthesis, including structures similar to Sudan Orange G, is an active area. Photocatalytic methods using materials like graphitic carbon nitride nanosheets have been investigated for the degradation of Sudan Orange G, suggesting the potential for catalytic processes in both synthesis and decomposition researchgate.net. The use of enzymes, such as bacterial CotA-laccase, represents a form of biocatalysis that can transform Sudan Orange G unl.ptresearchgate.netnih.gov.

Green Chemistry Principles in Sudan Orange G Production

Efforts to incorporate green chemistry principles into dye synthesis, including azo dyes, are being explored. One approach involves solvent-free or minimal-solvent synthesis, with a focus on using water as a solvent where possible. ijrat.org Photocatalytic solid-state synthesis using hydroxytriazenes under sunlight irradiation has been proposed as a green route for the synthesis of Sudan dye 1, a related azo dye. ijrat.org This method utilizes stable triazene (B1217601) moieties as intermediates for solid-state synthesis, offering a potentially environmentally friendly alternative to conventional methods. ijrat.org

Stereoselective Synthesis of Sudan Orange G Analogs

Information specifically on the stereoselective synthesis of Sudan Orange G analogs is limited in the provided search results. However, the broader field of azo dye chemistry is exploring the synthesis of various derivatives and analogs, which may involve strategies for controlling stereochemistry, particularly if the target molecules contain chiral centers or exhibit axial chirality around the azo bond under certain conditions.

Mechanistic Investigations of Sudan Orange G Chemical Reactions

Mechanistic studies of Sudan Orange G primarily focus on its transformations, particularly in the context of biodegradation and oxidation.

Elucidation of Reaction Pathways for Sudan Orange G Derivatives

The enzymatic biotransformation of Sudan Orange G by bacterial CotA-laccase has been studied to elucidate the reaction pathways. unl.ptresearchgate.netnih.gov This process involves the oxidation of the dye, leading to the formation of biotransformation products. unl.ptresearchgate.netnih.gov High-performance liquid chromatography (HPLC) and mass spectrometry have been used to identify these products and propose a mechanistic pathway for the enzymatic conversion. unl.ptresearchgate.netnih.gov The proposed mechanism involves radical coupling reactions that yield oligomers and potentially polymers. unl.ptresearchgate.netnih.govmedchemexpress.commedchemexpress.com Another enzymatic pathway, involving azoreductases, can lead to the reductive cleavage of the azo bond, producing aromatic amines like aniline (B41778) and 4-aminoresorcinol researchgate.netfrontiersin.org.

Kinetic and Thermodynamic Studies of Sudan Orange G Transformations

Kinetic studies have been conducted on the enzymatic biotransformation of Sudan Orange G by CotA-laccase. unl.ptnih.gov These studies have investigated the effect of parameters such as temperature and pH on the reaction rate. unl.ptnih.gov For instance, the biotransformation proceeds over a broad temperature range (30-80 °C), with optimal decolorization observed under specific conditions. unl.ptresearchgate.netnih.gov The pH profile of the enzyme shows an optimum at pH 8, consistent with the acid-basic behavior of the dye. unl.ptresearchgate.netnih.gov While specific thermodynamic studies on Sudan Orange G transformations are not detailed in the provided results, kinetic data often provide insights into the energy profile of the reaction pathways.

Data from kinetic studies on enzymatic biotransformation:

| Parameter | Optimal Range/Value |

| Temperature | 30–80 °C |

| pH | 8 |

Decolorization efficiency by CotA-laccase:

| Enzyme Concentration | Time | Decolorization |

| 1 U/mL | 7 h | >98% |

Computational Chemistry Approaches to Sudan Orange G Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), has been extensively applied to study the electronic structure, reactivity, and properties of Sudan Orange G and its derivatives. jetir.orgudom.ac.tzjetir.orgdergipark.org.trresearchgate.net DFT calculations are used to compute various quantum chemical descriptors that provide insights into the molecule's behavior. These descriptors include the highest occupied molecular orbital (HOMO) energy, the lowest unoccupied molecular orbital (LUMO) energy, the HOMO-LUMO energy gap (ΔEg), dipole moment, chemical potential (µ), chemical hardness (η), softness (S), electronegativity (χ), and electrophilicity index (ω). jetir.orgdergipark.org.trresearchgate.net

Studies using DFT with various basis sets (e.g., 6-31G(d), B3LYP/6-31G(d)) have been performed to optimize the molecular geometries and predict reactivity. jetir.orgdergipark.org.trresearchgate.net The HOMO and LUMO energies are particularly useful for predicting the reactivity of the dye and its derivatives, as they relate to electron-donating and electron-accepting capabilities. jetir.orgdergipark.org.trresearchgate.net The energy gap (ΔEg) is inversely related to the molecular softness, with smaller gaps indicating higher reactivity. dergipark.org.tr

Computational studies also investigate the tautomeric forms of Sudan dyes, analyzing the stability and structural parameters of azo and hydrazo tautomers. researchgate.netacs.org Intramolecular hydrogen bonds, such as O-H···N in the azo form, play a role in the stability of these tautomers. researchgate.net

Table 1 presents some typical quantum chemical descriptors calculated for Sudan Orange G derivatives using DFT. jetir.org

| Quantum Chemical Descriptor | Symbol | Unit (approx.) | Significance |

| Highest Occupied Molecular Orbital Energy | EHOMO | eV | Electron donating ability |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | eV | Electron accepting ability |

| Energy Gap | ΔEg | eV | Molecular stability and reactivity |

| Dipole Moment | µ | Debye | Molecular polarity |

| Chemical Potential | µ | eV | Tendency of electron escape |

| Chemical Hardness | η | eV | Resistance to deformation or charge transfer |

| Softness | S | eV⁻¹ | Tendency to undergo chemical reactions |

| Electronegativity | χ | eV | Electron attracting ability |

| Electrophilicity Index | ω | eV | Measure of electrophilic power |

Note: Values for specific derivatives and computational methods vary. This table provides a general overview of the descriptors studied. jetir.orgdergipark.org.trresearchgate.net

Derivatization and Functionalization of Sudan Orange G

The derivatization and functionalization of Sudan Orange G involve modifying its chemical structure to alter its properties or introduce new functionalities for specific applications. This can include the synthesis of structural analogues or the introduction of various chemical groups onto the core structure.

Synthesis of Functionalized Sudan Orange G for Specific Applications

While the core synthesis of Sudan Orange G involves aniline and resorcinol (B1680541), functionalized derivatives can be synthesized by using substituted anilines or resorcinols in the diazotization and coupling reactions. This allows for the incorporation of various functional groups onto the phenyl or resorcinol rings, tailoring the properties of the resulting dye. For instance, the introduction of electron-donating or electron-withdrawing groups can influence the electronic structure, color, solubility, and reactivity of the dye. jetir.orgdergipark.org.trresearchgate.net

Specific applications may require functionalized Sudan Orange G derivatives with enhanced properties, such as improved solubility in particular media, altered spectroscopic characteristics, or the ability to interact specifically with certain materials or biological targets. Research on Sudan dye derivatives often focuses on exploring how structural modifications impact their physical and chemical behavior. jetir.orgdergipark.org.trresearchgate.net

Covalent and Non-Covalent Modifications of Sudan Orange G

Sudan Orange G can undergo both covalent and non-covalent modifications. Covalent modifications involve the formation of new chemical bonds. Examples include the enzymatic oxidation discussed earlier, which leads to the formation of oligomers and polymers through covalent radical coupling reactions. medchemexpress.comnih.govmedchemexpress.com The potential for related Sudan dyes to form covalent adducts with biological molecules like DNA has also been investigated, typically involving reactive intermediates that bind to nucleobases. frontiersin.org

Non-covalent modifications and interactions involve weaker forces such as hydrogen bonding, π-π stacking, and electrostatic interactions. Sudan Orange G, with its hydroxyl and azo groups, can participate in hydrogen bonding, including intramolecular hydrogen bonds that influence its tautomeric equilibrium. researchgate.netacs.org The interaction of Sudan dyes with polymeric materials, such as conducting polymers, has also been studied, where non-covalent interactions can play a role in the adsorption and interaction between the dye and the polymer matrix. researchgate.net These interactions can influence the dye's distribution and behavior in different environments.

Structure-Activity Relationship Studies of Sudan Orange G Derivatives

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are crucial for understanding how modifications to the Sudan Orange G structure affect its physical, chemical, and biological properties. By synthesizing and studying a series of derivatives with systematic structural variations, researchers can correlate specific structural features with observed activities or properties. jetir.orgdergipark.org.trresearchgate.netmdpi.com

For Sudan Orange G derivatives, SAR studies can focus on how the position and nature of substituents on the phenyl and resorcinol rings influence properties such as:

Electronic Properties: Substituents affect the electron density distribution, impacting the azo group's electronic conjugation and thus the dye's color and spectroscopic properties. jetir.orgdergipark.org.trresearchgate.net

Reactivity: Electron-donating or withdrawing groups can alter the susceptibility of the azo bond to reduction or the hydroxyl groups to oxidation or other reactions. jetir.orgdergipark.org.trresearchgate.net

Solubility: The introduction of polar or nonpolar groups can modify the dye's solubility in different solvents.

Interaction with Materials: Functional groups can influence how the dye interacts with various matrices, such as polymers or biological tissues. researchgate.net

Biodegradation: The rate and pathway of enzymatic or microbial degradation can be affected by structural modifications. nih.govresearchgate.net

Computational chemistry plays a significant role in QSAR studies by providing theoretical descriptors that can be correlated with experimental data. jetir.orgdergipark.org.trresearchgate.net These studies help in predicting the properties of new Sudan Orange G derivatives without the need for extensive experimental synthesis and testing, guiding the design of molecules with desired characteristics.

Table 2 illustrates how different substituents on a general azo dye structure can influence properties, relevant to SAR studies on Sudan Orange G derivatives. jetir.orgdergipark.org.trresearchgate.net

| Substituent Type (Example) | Position (Example) | Potential Impact on Property (Example) |

| Electron-donating (-OH, -OCH₃) | Ortho/Para to azo | Increased electron density, affects color, potentially increases reactivity towards electrophiles |

| Electron-withdrawing (-NO₂, -COOH) | Ortho/Para to azo | Decreased electron density, affects color, potentially increases reactivity towards nucleophiles |

| Bulky groups | Near azo group | Steric hindrance, affects planarity, can influence reactivity and interactions |

| Polar groups (-SO₃H) | Any position | Increased water solubility |

These studies contribute to a deeper understanding of the fundamental chemistry of Sudan Orange G and provide a basis for designing and synthesizing derivatives with tailored properties for various research and potential industrial applications.

Analytical Methodologies for Sudan Orange G in Complex Matrices

Spectrophotometric Techniques for Sudan Orange G Quantification

Spectrophotometric methods are widely used for the determination of Sudan Orange G, often in conjunction with separation or preconcentration steps to enhance sensitivity and address matrix effects ksu.edu.sanih.govresearchgate.netnaturalspublishing.comresearchgate.net. These techniques rely on the absorption of light by Sudan Orange G at specific wavelengths.

UV-Vis Spectrophotometry for Sudan Orange G Determination

UV-Vis spectrophotometry is a fundamental technique for the quantification of Sudan Orange G, leveraging its characteristic maximum absorbance in the UV-Vis spectrum sigmaaldrich.comksu.edu.sa. A simple spectrophotometric method involves the extraction of Sudan Orange G from samples, such as commercial food products, using a suitable solvent like ethyl alcohol, followed by spectrophotometric analysis naturalspublishing.com. Studies have utilized UV-Vis spectrophotometry at 388 nm for the determination of Sudan Orange G after separation and preconcentration steps, such as membrane filtration ksu.edu.sanih.gov. Another method involves measuring the concentration at 380 nm after extraction into a supramolecular solvent phase researchgate.netresearchgate.net. The molar extinction coefficient of Sudan Orange G at 430 nm has been estimated at different pH values, ranging from 17,615 M⁻¹ cm⁻¹ at pH 5 to 39,179 M⁻¹ cm⁻¹ at pH 10 unl.pt. Furthermore, spectrophotometric methods based on redox reactions with reagents like copper(II) or alkaline KMnO₄ have been developed, with measurements taken at different wavelengths (346 nm and 610 nm, respectively) naturalspublishing.com.

Derivative Spectrophotometry for Sudan Orange G Analysis

Derivative spectrophotometry can be employed to improve the selectivity and sensitivity of spectrophotometric analysis, particularly in complex matrices where overlapping spectra may occur. Second derivative UV spectrophotometry has been utilized for the simultaneous preconcentration and determination of Sudan Orange G and other dyes after ultrasonic-assisted dispersive liquid-liquid microextraction researchgate.netresearchgate.net. This approach can help to resolve overlapping peaks and enhance the detection of the target analyte.

Advanced Spectrophotometric Methods for Trace Sudan Orange G Detection

To achieve lower detection limits for trace levels of Sudan Orange G, advanced spectrophotometric methods often incorporate preconcentration or separation techniques. Membrane filtration has been successfully used for the separation and preconcentration of Sudan Orange G before UV-Vis spectrophotometric determination. This method, applied to various food and water samples, achieved a preconcentration factor of 125, a detection limit of 4.9 μg L⁻¹, and a relative standard deviation of 4.3% ksu.edu.sanih.gov. Supramolecular solvent-based microextraction is another advanced technique that has been coupled with UV-Vis spectrophotometry for the determination of trace Sudan Orange G, yielding a detection limit of 3.4 μg L⁻¹ and a preconcentration factor of 40 in artificial sweat and water samples researchgate.netresearchgate.net. Methods based on redox reactions and complex formation, monitored spectrophotometrically, have also been developed for the determination of trace levels of Sudan Orange G in commercial food products naturalspublishing.com.

Chromatographic Separation and Detection of Sudan Orange G

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are widely used for the separation and detection of Sudan Orange G in complex matrices due to their ability to separate the analyte from interfering substances lgcstandards.comresearchgate.netagriculturejournals.czwaters.comunl.ptnih.govsigmaaldrich.comlcms.czphenomenex.comlcms.cz.

High-Performance Liquid Chromatography (HPLC) for Sudan Orange G

HPLC is a staple method for the detection and quantitation of Sudan dyes, including Sudan Orange G, in various matrices researchgate.netphenomenex.com. HPLC methods often involve sample preparation steps to extract and purify the dye from the matrix researchgate.net. For the analysis of Sudan Orange G, reversed-phase C18 columns are commonly used unl.ptresearchgate.net. The mobile phase typically consists of a mixture of acetonitrile (B52724) and water or methanol, often with modifiers like trifluoroacetic acid unl.ptresearchgate.net. Isocratic or gradient elution can be employed depending on the complexity of the sample and the need to separate Sudan Orange G from other compounds unl.ptlcms.czresearchgate.net. HPLC is used to monitor the concentration of Sudan Orange G in environmental samples and to identify its degradation products in biodegradation studies unl.pt. While HPLC provides high detection levels, complex matrices may require sample clean-up procedures like solid phase extraction (SPE) to eliminate contaminants researchgate.netwaters.comphenomenex.com. Sudan Orange G, being more polar than some other Sudan dyes, may exhibit different retention behavior on various SPE sorbents phenomenex.com.

HPLC-Diode Array Detection (DAD) for Sudan Orange G

HPLC coupled with Diode Array Detection (DAD) is a powerful technique for the analysis of Sudan Orange G, allowing for the simultaneous detection of the analyte at multiple wavelengths and providing spectral information for peak identification lgcstandards.comnih.govsigmaaldrich.com. HPLC/DAD systems are frequently used for the determination of Sudan dyes in food products like spices nih.govsigmaaldrich.com. A validated HPLC-DAD method has been developed for the simultaneous determination of several azo dyes, including Sudan Orange G, in Curcuma longa L. (turmeric) nih.gov. This method demonstrated good linearity, with a correlation coefficient (r²) ≥ 0.9998, over a concentration range of 0.5-25 mg/kg nih.gov. The limits of detection and quantification for this method were in the range of 0.01-0.04 mg/kg and 0.04-0.12 mg/kg, respectively, with good accuracy and precision nih.gov. HPLC-DAD can also be used in conjunction with SPE for sample cleanup before analysis sigmaaldrich.comphenomenex.com.

HPLC-Mass Spectrometry (MS) for Sudan Orange G

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a staple method for the detection and quantification of Sudan dyes, including Sudan Orange G. lcms.czscispace.com This technique allows for the separation of Sudan Orange G from other matrix components before detection by the mass spectrometer. Positive ion electrospray ionization (ESI-positive) is a common ionization mode used in LC-MS for Sudan dyes, where the protonated molecule ([M+H]+) is often detected as the base peak. lcms.cz

Research has demonstrated the application of HPLC-MS for the analysis of Sudan Orange G in various food matrices. For instance, a study explored the feasibility of a generic LC-MS method for the quantitative determination of Sudan dyes, including Sudan Orange G, in paprika powder. service.gov.uk However, it was noted that Sudan Orange G showed poorer performance data compared to some other dyes in this specific method, with estimated detection limits in paprika ranging from 20-150 µg/kg. service.gov.uk Sudan Orange G has also been used as a standard in Liquid chromatography–mass spectrometry studies. sigmaaldrich.cn

HPLC-Tandem Mass Spectrometry (MS/MS) for Sudan Orange G

HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) offers even greater selectivity and sensitivity compared to HPLC-MS, making it a powerful tool for the analysis of Sudan Orange G in complex samples. nih.govnaturalspublishing.comresearchgate.net This technique utilizes multiple reaction monitoring (MRM) mode, where specific precursor ions and their fragment ions are monitored, providing high confidence in identification and quantification. nih.govresearchgate.netlaborindo.com Two fragment ion transitions are typically selected under MRM mode to satisfy both quantitation and qualitation requirements. nih.gov

Several studies have successfully employed LC-MS/MS for the simultaneous determination of Sudan Orange G alongside other Sudan dyes in food samples. A method was developed and validated for the simultaneous determination of 20 synthetic dyes, including Sudan Orange G, in chili powders and syrup-preserved fruits using LC-MS/MS. nih.gov This method achieved good linearities at concentrations of 0.1–200 ng/mL for Sudan Orange G and demonstrated recoveries of more than 90% for all dyes. nih.gov Another study utilized LC-MS/MS for the quantification of different Sudan dyes, including Sudan Orange G, in Egyptian food samples like spices, chili powder, turmeric, paprika, and curry. bohrium.com This method showed good linearity in the range of 0.2–10.0 ng/mL and reported LOD and LOQ values of 0.07 and 0.23 ng/mL, respectively, for Sudan Orange G. bohrium.com The use of LC-MS/MS with MRM transitions allows for sensitive detection and quantification, with reported detection limits for Sudan Orange G in spices ranging from 0.02–0.1 mg/kg with recoveries between 75.7% and 92.3%. agriculturejournals.cz

Gas Chromatography (GC) Coupled Techniques for Sudan Orange G

While Liquid Chromatography is more commonly applied due to the nature of Sudan Orange G, Gas Chromatography (GC) coupled techniques can also be relevant for the analysis of certain dyes or their derivatives. However, direct GC analysis of Sudan Orange G might be limited by its relatively low volatility compared to some other compounds. Information specifically on GC coupled techniques for Sudan Orange G analysis is less prevalent in the provided search results compared to LC-MS based methods. Some literature mentions GC/MS in the context of analyzing dyes, but specific detailed methods for Sudan Orange G using GC were not prominently found. nih.govresearchgate.net

Capillary Electrophoresis (CE) for Sudan Orange G Analysis

Capillary Electrophoresis (CE) is another analytical technique that can be used for the separation and determination of dyes. CE offers advantages such as high separation efficiency and low sample consumption. While the provided search results mention capillary electrophoresis in the context of analyzing food colorants and banned Sudan dyes, detailed methodologies specifically for Sudan Orange G using CE were not extensively described. nih.govnaturalspublishing.com One study mentioned the determination of banned Sudan dyes in chili powder by capillary electrophoresis. naturalspublishing.com Another publication discusses the separation of azo dyes using MEKC (Micellar Electrokinetic Chromatography), a mode of CE. researchgate.net

Advanced Sample Preparation Techniques for Sudan Orange G Analysis

Complex matrices often require efficient sample preparation techniques to isolate and concentrate Sudan Orange G, remove interfering substances, and make the sample compatible with the chosen analytical method.

Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) for Sudan Orange G

Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are common and effective techniques used for the extraction and cleanup of Sudan Orange G from various matrices. fishersci.caservice.gov.uk

LLE involves the partitioning of the analyte between two immiscible liquid phases. A simple solvent extraction procedure using ethanol (B145695) has been reported for the separation and enrichment of Sudan Orange G from commercial food samples like chili powder, red pepper powder, paprika powder, and sauces, prior to spectrophotometric determination. naturalspublishing.com

SPE is a widely used technique that utilizes a solid stationary phase to selectively retain the analyte while interferences are washed away. Different SPE sorbents can be employed depending on the chemical properties of the analyte and the matrix. For the analysis of Sudan dyes in paprika powder by LC-MS/MS, sample extracts were filtered and cleaned on a C18 SPE cartridge. service.gov.uk However, in this specific method, Sudan Orange G showed poor performance, suggesting that C18 might not be optimal for its retention and recovery in this matrix. service.gov.uk

Polymeric sorbents like strata™-X and strata™-X-CW have also been investigated for the SPE of Sudan dyes from chili powder extracts. scispace.com Sudan Orange G, being more polar due to an isolated phenolic moiety, is more retained on strata™-X-CW (a weak cation exchange polymer) compared to strata™-X (a neutral polar functionalized polymer), likely due to stronger hydrogen bonding interactions. scispace.com Recoveries for Sudan Orange G using strata™-X and strata™-X-CW were reported as 71% and 93%, respectively, in spiked chili powder samples. scispace.com

Another approach for sample preparation involving SPE is membrane filtration, where Sudan Orange G is adsorbed onto a cellulose (B213188) acetate (B1210297) filter and then eluted with a suitable solvent like ethanol. nih.govksu.edu.sa This method has been applied for the separation and preconcentration of Sudan Orange G in water, chili powder, chili sauce, and tomato sauce samples, achieving a preconcentration factor of 125 and a detection limit of 4.9 μg/L. nih.govksu.edu.sa

In the analysis of Sudan dyes in chili oleoresin by LC-MS, a Sep-Pak Silica (B1680970) cartridge was used for SPE cleanup. waters.comwaters.com While this cartridge effectively retained most target dyes, the recovery of Sudan Orange G was around 50%, indicating stronger retention on the silica phase. waters.comwaters.com Increasing the elution volume or the percentage of acetonitrile in the elution solvent improved recovery but led to poorer cleanup. waters.comwaters.com

Microextraction Techniques for Sudan Orange G

Microextraction techniques are miniaturized sample preparation methods that offer advantages such as reduced solvent consumption, lower costs, and faster analysis times. These techniques are becoming increasingly popular for the analysis of trace contaminants like Sudan Orange G in complex matrices. chemicalworlds.comnih.gov

Ultrasonic-assisted dispersive liquid–liquid microextraction (UA-DLLME) based on deep eutectic solvents has been utilized for the simultaneous preconcentration and determination of Sudan Orange G and Sudan Red 7B in various real samples, including chili powder, lipstick, and water. researchgate.nettandfonline.comresearchgate.net This method achieved a preconcentration factor of 75 for both dyes and demonstrated relative recovery percentages between 88–114%. researchgate.nettandfonline.com

Another microextraction approach is supramolecular solvent-based microextraction. researchgate.netresearchgate.nettandfonline.com A novel method using supramolecular liquid phase microextraction was developed for the separation, preconcentration, and spectrophotometric determination of Sudan Orange G. researchgate.netresearchgate.nettandfonline.com In this method, Sudan Orange G was extracted into a supramolecular solvent phase prepared from tetrahydrofuran (B95107) and decanoic acid at pH 4.0. researchgate.netresearchgate.nettandfonline.com This technique resulted in a preconcentration factor of 40 and a limit of detection of 3.4 μg/L. researchgate.netresearchgate.net

In-line micro-matrix solid-phase dispersion (in-line MMSPD) coupled with HPLC has also been explored for the simultaneous extraction and determination of Sudan dyes, including Sudan Orange G.

Here is a summary of some analytical parameters for Sudan Orange G from the search results:

| Method | Matrix | LOD | LOQ | Recovery Range | Linearity Range | Citation(s) |

| LC-MS/MS | Chili powders, syrup-preserved fruits | - | - | > 90% | 0.1–200 ng/mL | nih.gov |

| LC-MS/MS | Egyptian food samples (spices, chili, etc.) | 0.07 ng/mL | 0.23 ng/mL | 78.79–110.49% | 0.2–10.0 ng/mL | bohrium.comresearchgate.net |

| LC-MS/MS | Spices | 0.02–0.1 mg/kg | - | 75.7–92.3% | - | agriculturejournals.cz |

| LC-MS | Paprika powder | 20-150 µg/kg (estimated) | - | Poor performance | - | service.gov.uk |

| Membrane Filtration + UV-Vis | Water, chili powder, chili sauce, tomato sauce | 4.9 μg/L | - | - | - | nih.govksu.edu.sa |

| UA-DLLME + UV-Vis | Chili powder, lipstick, water | 0.014 μg/mL | 0.036–0.900 μg/mL | 88–114% | 0.036–0.900 μg/mL | researchgate.nettandfonline.com |

| Supramolecular Microextraction + UV-Vis | Model solution, artificial sweat, water | 3.4 μg/L | - | - | 2.34 × 10⁻⁵–2.34 × 10⁻³ mol/L | researchgate.netresearchgate.net |

| SPE (strata™-X-CW) + HPLC/UV | Spiked chili powder | - | - | 93% (RSD 4.8%) | - | scispace.com |

| SPE (strata™-X) + HPLC/UV | Spiked chili powder | - | - | 71% (RSD 4.9%) | - | scispace.com |

| SPE (Silica) + LC-MS | Chili oleoresin | Low ppb detection limit | - | ~50% | - | waters.comwaters.com |

Supramolecular Solvent-Based Microextraction of Sudan Orange G

Supramolecular solvent-based microextraction (SS-based microextraction) is a separation and preconcentration technique that has been applied to the determination of Sudan Orange G. This method involves the formation of a supramolecular solvent phase within the sample solution, into which the analyte is extracted.

One study developed a novel SS-based liquid phase microextraction procedure for the separation, preconcentration, and spectrophotometric determination of Sudan Orange G. The supramolecular solvent was prepared from tetrahydrofuran (THF) and decanoic acid. Sudan Orange G was extracted into the supramolecular solvent phase at pH 4.0. The concentration of Sudan Orange G in the extracted phase was subsequently measured using UV-Vis spectrophotometry at 380 nm.

The optimization of parameters such as sample volume, pH, matrix effect, centrifugation time, ultrasonic bath time, and supramolecular solvent volume was performed to achieve quantitative recoveries of the analyte. The method demonstrated a limit of detection (LOD) of 3.4 μg L⁻¹ and a preconcentration factor of 40. The relative standard deviation was found to be below 5%. This SS-based microextraction procedure was successfully applied to artificial sweat and water samples.

Ultrasonic-Assisted Dispersive Liquid-Liquid Microextraction of Sudan Orange G

Ultrasonic-assisted dispersive liquid-liquid microextraction (UA-DLLME) is another microextraction technique employed for the determination of Sudan Orange G, often in conjunction with other analytical methods like spectrophotometry. This method utilizes ultrasound to disperse a small volume of extraction solvent into the aqueous sample, forming a cloudy solution with a large surface area for efficient analyte extraction.

A study utilized UA-DLLME based on a deep eutectic solvent (DES) for the simultaneous preconcentration and determination of Sudan Orange G (SOG) and Sudan Red 7B (SR7B) using second derivative ultraviolet spectrophotometry. The DES, formed from a mixture of tetrabutylammonium (B224687) bromide (TBAB) and decanoic acid, was used as the extraction solvent, with tetrahydrofuran (THF) as the dispersive solvent.

Under optimized conditions, the UA-DLLME-DES method yielded a limit of detection of 0.014 μg mL⁻¹ for Sudan Orange G. The linear dynamic range for SOG was 0.036–0.900 μg mL⁻¹, with a determination coefficient of 0.9916. The preconcentration factor for both dyes was calculated as 75. The relative standard deviation for intra-day measurements of SOG was 3.5%, and for inter-day measurements, it was 10.5%. This method was successfully applied to the analysis of real samples, including chilli powder, lipstick, river water, and well water, with relative recovery percentages ranging from 88% to 114%.

Pressurized Liquid Extraction (PLE) for Sudan Orange G

Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), is an automated extraction technique that uses elevated temperature and pressure to enhance the extraction efficiency of analytes from solid or semi-solid matrices. PLE has been applied in the analysis of Sudan Orange G, particularly in complex food matrices.

A method was developed and validated for the determination of Sudan Orange G, along with other Sudan dyes and Para Red, in chilli and hot chilli food samples using PLE coupled with liquid chromatography-tandem mass spectrometry (LC-ESI-MS/MS). Acetone was used as the extraction solvent in the PLE step. Following extraction, a gel permeation chromatography (GPC) clean-up step was included before LC-ESI-MS/MS analysis.

The PLE parameters were optimized using statistical design of experiments. The method demonstrated good linearity with correlation coefficients greater than 0.999. The limits of detection (LOD) and quantification (LOQ) for Sudan Orange G in chilli powder were in the ranges of 0.002–0.012 ng g⁻¹ and 0.006–0.036 ng g⁻¹, respectively. For chilli meat, the decision limit and detection capability were between 0.005–0.022 ng g⁻¹ and 0.007–0.026 ng g⁻¹, respectively. Recoveries for Sudan Orange G ranged from 94% to 105%.

Electrochemical and Sensor-Based Detection of Sudan Orange G

Electrochemical methods and sensors offer promising alternatives for the detection of Sudan Orange G, providing advantages such as sensitivity, portability, and relatively low cost. These methods often rely on the electrochemical activity of the azo group and hydroxyl groups present in the Sudan Orange G molecule.

Voltammetric Methods for Sudan Orange G Sensing

Voltammetry involves measuring the current as the potential is varied, providing information about the redox behavior of an analyte. Voltammetric methods have been explored for the sensing of Sudan Orange G. These techniques exploit the electroactive nature of Sudan Orange G, allowing for its direct detection through redox reactions at the electrode surface.

While specific detailed voltammetric studies solely focused on Sudan Orange G sensing were not extensively found in the immediate search results, research on the electrochemical behavior of similar azo dyes, such as Acid Orange 7 and Orange II, provides insights into the principles applicable to Sudan Orange G. The electrochemical behavior of synthetic orange dyes is linked to their molecular structure, with the azo group serving as a primary electroactive center. Modified electrodes, including those incorporating nanomaterials, have been shown to enhance the sensitivity and selectivity of voltammetric dye detection. For instance, modified carbon paste electrodes have been used for the detection of Sudan dyes.

Biosensors and Chemical Sensors for Sudan Orange G

Biosensors and chemical sensors are analytical devices that combine a recognition element (biological or chemical) with a transducer to detect a specific analyte. The development of sensors for Sudan Orange G is an active area of research, aiming for rapid, on-site detection.

Research has explored the use of biosensors for the detection of Sudan dyes, often involving enzymes like laccase due to their ability to degrade azo dyes. While some studies focus on the enzymatic biotransformation of Sudan Orange G by laccase, demonstrating decolorization and oxidation, the direct application of laccase-based biosensors specifically for sensing Sudan Orange G concentration was not prominently detailed in the search results. However, the principle of enzymatic recognition coupled with an electrochemical or optical transducer holds potential for Sudan Orange G sensing.

Chemical sensors, including those utilizing nanomaterials or molecularly imprinted polymers, are also being investigated for dye detection. A recent study explored the construction of a fluorescent sensor array with nitrogen-doped carbon dots for sensing Sudan Orange G and identifying various azo compounds, indicating the development of novel chemical sensing strategies for this dye.

pH Dependence in Electrochemical Oxidation of Sudan Orange G

The electrochemical behavior of Sudan Orange G, particularly its oxidation, is significantly influenced by the pH of the surrounding medium. This pH dependence is related to the acid-basic behavior of the dye, which possesses hydroxyl groups that can undergo deprotonation at different pH values.

Studies on the enzymatic biotransformation of Sudan Orange G by bacterial CotA-laccase have included electrochemical experiments to analyze the effect of pH on the oxidation of the dye. Cyclic voltammetry experiments revealed that the oxidation of Sudan Orange G is highly dependent on pH. At alkaline pH values (e.g., pH 8, 9, and 10), a clear oxidation peak is observed. This peak is less defined at neutral pH (pH 7) and not detected at acidic pH (pH 6) within the studied potential range.

The oxidation peak observed at alkaline pH is likely associated with the deprotonation of the more acidic hydroxyl group of Sudan Orange G, which has a pKa around 6.9. The enzymatic oxidation of Sudan Orange G by CotA-laccase also exhibits a bell-shaped pH profile with an optimum at pH 8, aligning with the pH dependence of the dye's electrochemical oxidation. This suggests that the enzymatic process is favored when the dye is in a deprotonated state that is more susceptible to oxidation.

Quality Assurance and Quality Control in Sudan Orange G Analysis

Quality Assurance (QA) and Quality Control (QC) are critical components in the analysis of Sudan Orange G, particularly in complex matrices like food products, to ensure the reliability, accuracy, and comparability of results. eurofins.hkresearchgate.net A robust QA program aims to achieve the required standard of analysis through a defined system, including personnel independent of the study conduct. researchgate.net Regular monitoring and testing of food products are essential to confirm they are free of illegal contaminants like Sudan dyes, necessitating reliable, specific, and sensitive analytical methods. service.gov.uk Laboratories are encouraged to screen products such as spices, spice mixtures, tomato-based sauces, gravies, and oleoresins for Sudan dyes as part of a regular quality assurance program. eurofins.hk

Method Validation and Performance Characteristics (LOD, LOQ, Recovery, RSD)

Method validation is a fundamental step in ensuring the suitability and reliability of analytical methods for the determination of Sudan Orange G in various matrices. Key performance characteristics evaluated during validation include the Limit of Detection (LOD), Limit of Quantification (LOQ), recovery, and Relative Standard Deviation (RSD).

Several analytical techniques are employed for the determination of Sudan Orange G, with High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) being frequently used due to their sensitivity and specificity. service.gov.ukresearchgate.netresearchgate.netnih.gov Spectrophotometric methods have also been developed for the quantitation of Sudan Orange G in food samples. naturalspublishing.com

Studies have reported varying LOD and LOQ values for Sudan Orange G depending on the matrix and the analytical method used. For instance, an LC-MS/MS method for the analysis of Sudan dyes, including Sudan Orange G, in Egyptian food samples reported an LOD of 0.07 ng/mL and an LOQ of 0.23 ng/mL for Sudan Orange G. researchgate.net Another HPLC-DAD method for the simultaneous determination of nine azo dyes, including Sudan Orange G, in Curcuma longa L. reported LOD values ranging from 0.01 to 0.04 mg/kg and LOQ values from 0.04 to 0.12 mg/kg for the target analytes. nih.gov A different study using an LC-MS/MS method for Sudan dyes in paprika powder found that Sudan Orange G had poor performance data and could not be reliably analyzed by that specific method, with estimated detection limits in paprika in the range of 20-150 ug/kg. service.gov.uk

Recovery studies are performed to assess the accuracy of the method by determining the percentage of the analyte recovered from a spiked matrix. Reported recovery rates for Sudan dyes, including Sudan Orange G in some cases, generally fall within acceptable ranges. For example, recoveries ranging from 78.79% to 110.49% were reported for Sudan dyes in Egyptian food samples using LC-MS/MS. researchgate.net Another method showed acceptable analytical recovery (AR) of 87–104% across various matrices for Sudan dyes. researchgate.net Spectrophotometric methods for Sudan Orange G quantitation have reported relative standard deviations (RSD %) not exceeding 2%, indicating high reproducibility and precision. naturalspublishing.com Precision, often expressed as RSD, demonstrates the repeatability and intermediate precision of the method. RSD values for Sudan dyes have been reported to be ≤ 4.9% in some methods. researchgate.net

Here is a table summarizing some reported validation parameters for Sudan Orange G analysis:

| Method | Matrix | LOD | LOQ | Recovery (%) | RSD (%) | Reference |

| LC-MS/MS | Egyptian food samples | 0.07 ng/mL | 0.23 ng/mL | 78.79 – 110.49 | Not specified | researchgate.net |

| HPLC-DAD | Curcuma longa L. | 0.01 – 0.04 mg/kg | 0.04 – 0.12 mg/kg | 96.0 – 102.6 | 0.16 – 2.01 | nih.gov |

| Spectrophotometry | Pure and food samples | Not specified | Not specified | Not specified | ≤ 2 | naturalspublishing.com |

| LC-MS/MS | Paprika powder | 20 – 150 ug/kg (est.) | Not specified | 80 – 110 (for 9 dyes, SOG poor perf.) | 3 – 13 (for 9 dyes, SOG poor perf.) | service.gov.uk |

Note: Some values for LOD, LOQ, Recovery, and RSD in the table refer to a group of Sudan dyes analyzed simultaneously, where Sudan Orange G was included in the study.

Reference Standards and Certified Reference Materials for Sudan Orange G

The use of reliable reference standards and certified reference materials (CRMs) is fundamental for accurate identification and quantification of Sudan Orange G in analytical measurements. Reference standards are highly characterized substances used to calibrate analytical instruments and validate methods. calpaclab.com Certified Reference Materials are reference standards accompanied by a certificate that provides one or more specified property values with associated uncertainties and traceability. lgcstandards.com

Suppliers offer analytical standards for Sudan Orange G with specified purity levels. sigmaaldrich.comcalpaclab.com These standards are crucial for preparing calibration curves and spiking samples for recovery studies. naturalspublishing.comapajournal.org.uk Stable isotope-labeled standards, such as D5-Sudan Orange G, are also available and can be used as internal standards in mass spectrometry methods to improve the accuracy and precision of the analysis by compensating for matrix effects and variations in sample preparation and instrument performance. hpc-standards.us

The production of reference standards, including those for Sudan Orange G, is often carried out in accordance with internationally recognized requirements such as ISO 17034, which outlines the general requirements for the competence of reference material producers. lgcstandards.com Certificates of Analysis accompanying these standards provide detailed information about their identification, purity, molecular formula, molecular weight, and solubility, along with the analytical tests performed to characterize them. lgcstandards.com

Interlaboratory Proficiency Testing for Sudan Orange G Detection

Interlaboratory proficiency testing (PT) programs play a vital role in the external quality assessment of laboratories performing Sudan Orange G analysis. These programs involve distributing identical samples to multiple participating laboratories for analysis. The results are then compared to a reference value, allowing laboratories to evaluate their performance and identify areas for improvement. bipea.orgturkchem.com.tr

Participation in PT programs is often a requirement for laboratories seeking or maintaining accreditation to quality standards such as ISO/IEC 17025. bipea.orgturkchem.com.tr These programs help demonstrate a laboratory's technical competence and the reliability of their analytical results on a worldwide basis. bipea.orgturkchem.com.tr

Proficiency testing programs for Sudan dyes, including Sudan Orange G, are offered by various providers. These programs may involve different food matrices, such as chilli powder or chilli sauce, and include the analysis of a range of Sudan dyes. apajournal.org.uktms-lab.comtestveritas.com The objectives of such programs include examining the capability of participants for the analysis of Sudan dyes in food matrices and assisting laboratories in preparing for accreditation. apajournal.org.uk

Environmental Fate and Degradation of Sudan Orange G

Biotransformation and Biodegradation of Sudan Orange G

Biotransformation and biodegradation of Sudan Orange G primarily occur through microbial activity, particularly involving enzymatic processes. researchgate.netscispace.comunl.pt These processes can lead to the decolorization of the dye and the formation of various transformation products. researchgate.netunl.ptunl.ptresearchgate.net

Microbial Degradation Pathways of Sudan Orange G

Microbial degradation of azo dyes can occur under both aerobic and anaerobic conditions, often involving enzymes like azoreductases and oxidoreductases. frontiersin.orgresearchgate.net While some bacteria can cleave the azo bond under reductive conditions, potentially forming aromatic amines, other enzymatic pathways, particularly those involving laccases, can degrade the dye through oxidative mechanisms without cleaving the azo bond. frontiersin.orgscispace.comfrontiersin.org

Enzymatic Biotransformation by Laccases (e.g., CotA-laccase from Bacillus subtilis)

Laccases are oxidoreductase enzymes that have shown potential in the biodegradation of synthetic dyes, including Sudan Orange G. scispace.comunl.ptunl.ptresearchgate.netscialert.net Bacterial laccases, such as CotA-laccase from Bacillus subtilis, are capable of decolorizing Sudan Orange G. unl.ptresearchgate.netscialert.net This enzymatic biotransformation can occur efficiently, with high decolorization rates observed. unl.ptresearchgate.netscialert.net

Mechanisms of Azo Bond Cleavage and Oxidation

Laccase-mediated degradation of Sudan Orange G primarily proceeds through a highly non-specific free radical mechanism. scispace.comunl.pt This mechanism involves the oxidation of the dye, often without directly cleaving the azo (-N=N-) bond. frontiersin.orgscispace.comunl.ptfrontiersin.org Instead, laccases catalyze the oxidation of hydroxyl groups on the Sudan Orange G molecule, generating phenoxyl radicals. unl.pt These radicals can then undergo further reactions, including coupling reactions. unl.pt While some studies suggest that laccases, particularly fungal laccases with high redox potential, can cleave the azo bond, bacterial laccases like CotA from Bacillus subtilis, which have a lower redox potential, tend to degrade Sudan Orange G through oxidative coupling reactions without azo bond cleavage. frontiersin.orgscispace.comfrontiersin.org This oxidative mechanism is considered advantageous as it avoids the formation of potentially toxic aromatic amines that can result from reductive azo bond cleavage. unl.ptfrontiersin.org

Identification of Biotransformation Products (Oligomers and Polymers)

The enzymatic oxidation of Sudan Orange G by laccases, such as CotA-laccase from Bacillus subtilis, leads to the formation of biotransformation products, including oligomers and potentially polymers. scispace.comunl.ptresearchgate.net These products are formed through radical coupling reactions of the reactive intermediates generated during the enzymatic process. unl.ptresearchgate.net Studies using techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) have identified several biotransformation products. unl.ptresearchgate.net For instance, research on CotA-laccase from Bacillus subtilis identified seven biotransformation products and suggested the formation of oligomeric and polymeric condensation products. unl.ptresearchgate.net

Environmental Conditions Affecting Enzymatic Degradation (pH, Temperature)

The efficiency of enzymatic degradation of Sudan Orange G by laccases is influenced by environmental conditions, particularly pH and temperature. CotA-laccase from Bacillus subtilis exhibits optimal activity and decolorization of Sudan Orange G at alkaline pH, with an optimum around pH 8. unl.ptresearchgate.net Decolorization is significantly reduced or not observed at acidic pH values below 5. unl.ptresearchgate.net This pH dependence is related to the acid-basic behavior of the dye's electroactive groups. unl.ptresearchgate.net The enzymatic biotransformation of Sudan Orange G by CotA-laccase can occur over a broad range of temperatures, from 30 to 80 °C, indicating the thermoactive nature of the enzyme. unl.ptresearchgate.net Optimal temperatures for bacterial laccase activity can vary, but many studies report optimal temperatures between 30 and 45°C, although some enzymes can be effective at higher temperatures. frontiersin.orgscialert.net

Bacterial Consortia and Dye Decolorization Efficiency

Bacterial consortia, which are mixed cultures of different bacterial species, can also play a significant role in the decolorization and degradation of azo dyes. researchgate.net These consortia can exhibit high decolorization efficiency for various dyes, including azo dyes. researchgate.net The synergistic activity of different bacterial strains within a consortium, potentially involving a combination of enzymes like azoreductases and oxidoreductases, can lead to effective dye degradation. researchgate.net Some bacterial consortia have demonstrated the ability to decolorize dyes under various conditions, including tolerance to high dye concentrations, temperature, pH, and salinity. researchgate.net

Table 1: Summary of CotA-Laccase Activity on Sudan Orange G

| Enzyme Source | Substrate | Decolorization Efficiency | Time | Temperature Range (°C) | Optimal pH | Reference |

| Bacillus subtilis CotA-laccase | Sudan Orange G | >98% | 7 h | 30-80 | 8 | unl.ptresearchgate.netscialert.net |

Table 2: Biotransformation Products Identified from Sudan Orange G Degradation by CotA-Laccase

| Detection Method | Number of Products Identified | Nature of Products Suggested | Reference |

| HPLC and Mass Spectrometry | Seven | Oligomers and Polymers | unl.ptresearchgate.net |

Fungal Degradation Mechanisms of Azo Dyes

Fungi, particularly white-rot fungi, are known for their ability to degrade azo dyes through enzymatic activities and adsorption. researchgate.netbiotechnologia-journal.org Fungal enzymes, such as laccases, lignin (B12514952) peroxidases, and manganese peroxidases, play a significant role in breaking down the complex structures of azo dyes into less toxic forms. researchgate.net

One proposed mechanism for azo dye degradation by laccases involves oxidation without cleaving the azo bond, proceeding through a free radical mechanism that forms phenolic compounds and avoids the generation of toxic aromatic amines typically produced under reductive conditions. unl.pt Fungal laccases often exhibit optimal activity in the acidic pH range for dye degradation. unl.pt

However, some studies indicate that while fungal treatment can lead to decolorization, the degradation products may still retain some toxicity. unl.pt The efficiency of fungal decolorization can be influenced by factors such as pH, temperature, dye concentration, and the presence of carbon and nitrogen sources. biotechnologia-journal.org Some fungal species, like Aspergillus niger and Aspergillus flavus, have shown efficient degradation of certain azo dyes across a range of pH values. biotechnologia-journal.orgekb.eg

Interactive Table 1: Factors Influencing Fungal Dye Decolorization

| Factor | Impact on Decolorization |

| pH | Optimal range varies by fungal species; acidic pH often favored by fungal laccases. unl.ptbiotechnologia-journal.org |

| Temperature | Optimal range varies; some enzymes active at elevated temperatures. biotechnologia-journal.org |

| Dye Concentration | Can affect the rate and extent of degradation. biotechnologia-journal.org |

| Carbon/Nitrogen Sources | Influence fungal growth and enzymatic activity. biotechnologia-journal.org |

Photodegradation of Sudan Orange G in Aqueous Systems

Information specifically on the photodegradation of Sudan Orange G in aqueous systems is limited in the provided search results. However, photodegradation is a known pathway for the transformation of organic pollutants in aquatic environments, often involving direct photolysis or indirect photolysis mediated by reactive species generated by light.

Advanced Oxidation Processes (AOPs) for Sudan Orange G Remediation

Advanced Oxidation Processes (AOPs) are considered effective methods for the remediation of azo dyes in wastewater. scirp.org AOPs typically involve the generation of highly reactive species, such as hydroxyl radicals (•OH), which can effectively break down persistent organic molecules like azo dyes. scirp.org These processes can lead to the destruction of the dye molecules, reducing their color and potentially their toxicity. scirp.org The efficiency of AOPs can be influenced by factors such as pH and the concentration of the dye. scirp.org

Persistence and Bioaccumulation Potential of Sudan Orange G in Ecosystems

Sudan Orange G is described as being soluble in water, and its persistence is considered unlikely based on available information. fishersci.com Due to its water solubility, Sudan Orange G is likely to be mobile in the environment. fishersci.com

Regarding bioaccumulation, there is limited information available specifically for Sudan Orange G. fishersci.comcarlroth.com However, modelled data for some monoazo solvent dyes, a class that includes Sudan Orange G, suggest limited potential for bioaccumulation for most substances, although some specific dyes within this class showed more potential. canada.caresearchgate.net

Interactive Table 2: Environmental Behavior of Sudan Orange G

| Property | Assessment | Source |

| Water Solubility | Soluble | fishersci.com |

| Persistence | Unlikely based on available information | fishersci.com |

| Mobility in Water | Likely mobile due to water solubility | fishersci.com |

| Bioaccumulation Potential | No information available; modelled data for similar dyes suggest limited potential. | fishersci.comcarlroth.comcanada.caresearchgate.net |

Ecotoxicological Impact of Sudan Orange G and its Metabolites

Azo dyes and their degradation products can pose a threat to the surrounding ecosystem and human health due to their potential toxicity and in some cases, carcinogenic nature. scirp.org The ecotoxicological impact of Sudan Orange G and its metabolites is a significant concern.

Toxicity Assessment of Sudan Orange G Degradation Products

The degradation of azo dyes can sometimes lead to the formation of aromatic amines, some of which are known to be more toxic than the original dye and are considered potentially carcinogenic and mutagenic. unl.ptguidechem.comeurofins.cnjbiochemtech.comfrontiersin.org

Studies on the enzymatic biotransformation of Sudan Orange G with bacterial laccase have shown that while the process can lead to decolorization, the resulting biotransformation products include oligomers and potentially polymers formed through radical coupling reactions. unl.ptresearchgate.netnih.gov A bioassay using Saccharomyces cerevisiae showed that enzymatic treatment reduced the toxicity of Sudan Orange G. unl.ptresearchgate.netnih.gov However, other research on different azo dyes suggests that degradation products can still be toxic, and in some cases, increased toxicity was observed after decolorization, suggesting the production of toxic metabolites. unl.ptufu.br

Specific degradation products of Sudan dyes, such as aromatic amines like aniline (B41778) and p-phenylenediamine (B122844), have been identified and assessed for toxicity in other contexts. nih.gov Some aromatic amines formed from the reduction of azo dyes are potentially genotoxic. nih.gov

Interactive Table 3: Toxicity of Sudan Dye Metabolites (Based on studies of other Sudan dyes and metabolites)

| Metabolite (Examples from related studies) | Potential Toxicity | Source |

| Aromatic Amines | Can be more toxic than parent dye; potentially carcinogenic and mutagenic. | unl.ptguidechem.comeurofins.cnjbiochemtech.comfrontiersin.org |

| 1-Amino-2-naphthol | Showed significant inhibition of bacterial cell growth in one study. | nih.gov |

| Aniline, p-phenylenediamine | Identified as degradation products; aniline and p-phenylenediamine are potentially genotoxic. | frontiersin.orgnih.gov |

Impact on Aquatic Organisms and Microbial Communities

The presence of dyes in aqueous ecosystems is a serious environmental concern. scirp.org While some safety data sheets indicate that Sudan Orange G shall not be classified as hazardous to the aquatic environment, the potential impact of its degradation products on aquatic life needs consideration. carlroth.com

Azo dyes and their biotransformation products have been shown to be toxic to aquatic life. scirp.org The toxicity of dyes to aquatic organisms can vary depending on the dye structure and concentration. nih.gov

Microbial communities play a crucial role in the biodegradation of dyes. nih.gov However, some azo dyes and their metabolites can inhibit the growth of certain bacteria. nih.govasm.org Studies on the impact of other Sudan dyes and their metabolites on human intestinal bacteria have shown inhibition of growth in some species. frontiersin.orgasm.orgnih.gov While this pertains to intestinal bacteria, it suggests a potential for impact on environmental microbial communities as well.

Research on the toxicity of other azo dyes on model organisms like Caenorhabditis elegans has shown reproductive and lifespan defects, indicating potential ecotoxicological impacts on invertebrates. tsu.edu

Bioassays for Ecotoxicity Evaluation (e.g., Saccharomyces cerevisiae growth inhibition)

Bioassays utilizing Saccharomyces cerevisiae growth inhibition serve as a method to evaluate the potential ecotoxicity of chemical compounds, including azo dyes like Sudan Orange G (SOG). Research has demonstrated that Sudan Orange G exhibits a notable cytotoxic effect on the growth of yeast cells unl.ptnih.gov.

A yeast-based bioassay has been employed to compare the cytotoxicity of Sudan Orange G with the products resulting from its enzymatic biotransformation unl.ptresearchgate.net. This assay involves incubating standardized Saccharomyces cerevisiae cell suspensions with solutions containing the test substance (SOG or its biotransformation products) in 96-well microplates unl.pt. The plates are typically incubated at 30 °C for 24 hours under constant agitation unl.pt. Yeast growth is subsequently assessed by measuring the optical density at 640 nm (OD640) after the 24-hour incubation period unl.pt. The toxicity is quantified based on the percentage of inhibition of yeast growth relative to control samples unl.pt.

Detailed research findings using this bioassay have provided quantitative measures of SOG's toxicity to Saccharomyces cerevisiae. The 24-hour No Observed Effect Concentration (NOEC) for Sudan Orange G on yeast growth was estimated to be approximately 90 µM unl.pt. Furthermore, the 24-hour Inhibitory Concentration 50 (IC50), defined as the concentration of the dye causing 50% inhibition of growth, was estimated at approximately 300 µM unl.pt.

Studies investigating the enzymatic biotransformation of SOG by bacterial CotA-laccase have shown a significant reduction in the dye's toxicity to yeast cells unl.ptresearchgate.netnih.gov. An initial reaction mixture containing 300 µM of untreated Sudan Orange G was found to cause a substantial inhibition of yeast growth, measured at 65 ± 9% unl.pt. Following enzymatic treatment, the final reaction mixture containing the biotransformation products exhibited significantly lower toxicity, with approximately 20% inhibition of yeast growth unl.pt. This indicates that the enzymatic bioremediation process effectively reduces the toxicity of Sudan Orange G to Saccharomyces cerevisiae by approximately 3-fold researchgate.netnih.gov.

The data from these bioassays highlight the ecotoxic potential of Sudan Orange G and demonstrate the effectiveness of enzymatic methods in reducing this toxicity.

Summary of Saccharomyces cerevisiae Growth Inhibition Data for Sudan Orange G

| Parameter | Value (µM) | Notes | Source |

| 24h-NOEC | ~90 | No Observed Effect Concentration | unl.pt |

| 24h-IC50 | ~300 | Concentration causing 50% growth inhibition | unl.pt |

| Growth Inhibition (at 300 µM) | 65 ± 9% | Inhibition by untreated SOG solution | unl.pt |

| Growth Inhibition (Biotransformed) | ~20% | Inhibition by enzymatic biotransformation products | unl.pt |

Toxicological and Health Implications of Sudan Orange G

Genotoxicity and Mutagenicity Studies of Sudan Orange G and Related Azo Dyes

Azo dyes, including the Sudan family of dyes, are known to exert genotoxic effects primarily after metabolic activation. frontiersin.org This process can lead to the formation of reactive intermediates that are capable of binding to DNA, forming DNA adducts. frontiersin.orgnih.gov A DNA adduct is a segment of DNA that has become bound to a chemical, a process that can lead to the development of cancerous cells. wikipedia.org

The metabolic pathway for a related azo dye, Sudan I, involves oxidation by cytochrome P450 enzymes to produce a reactive metabolite, the benzenediazonium cation. frontiersin.orgnih.gov This reactive intermediate can then attack the nucleobases of DNA. frontiersin.org The N3 and N7 positions of guanine and adenine are considered the most nucleophilic sites and are preferential targets for adduct formation. wikipedia.orgnih.gov Specifically for Sudan I, its metabolites have been shown to react with deoxyguanosine (dG) in the liver of exposed rats. nih.gov This interaction leads to the formation of DNA adducts, which can disrupt DNA replication and transcription. frontiersin.orgnih.gov The formation of these adducts is considered a factor in the genotoxic and carcinogenic properties of some azo dyes. frontiersin.orgnih.gov Damage to DNA can also manifest as DNA strand breaks, which are considered one of the most harmful forms of DNA damage. mdpi.com

Table 1: Mechanisms of DNA Damage by Sudan Dyes

| Mechanism | Description | Key Intermediates | Target Sites on DNA | References |

|---|---|---|---|---|

| DNA Adduct Formation | Covalent binding of reactive dye metabolites to DNA. | Electrophilic nitrenium ions, benzenediazonium cation. | Preferentially Guanine (N3, N7, C8, N2 atoms). | frontiersin.orgnih.govwikipedia.orgnih.gov |

| DNA Strand Breaks | Breakage of the sugar-phosphate backbone on one or both DNA strands. | Can result from the repair process of adducts or direct action of reactive species. | Sugar-phosphate backbone. | mdpi.com |

Genotoxicity can be evaluated using a variety of screening tests, including the micronucleus test (MNT) and the comet assay. wikipedia.orgwikipedia.org The MNT is a reliable assay for detecting genotoxic carcinogens that cause genetic damage. wikipedia.org It identifies micronuclei, which are small, erratic nuclei that form when chromosome fragments or whole chromosomes are not incorporated into the daughter nucleus during cell division. wikipedia.org An increased frequency of micronuclei indicates induced chromosome damage. wikipedia.org Studies on related azo dyes have shown clastogenic activity; for instance, Sudan I is known to induce micronuclei in the bone marrow of rats. nih.gov